

# An In-depth Technical Guide to the Key Reactive Sites of 5-Methylnicotinaldehyde

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## Compound of Interest

Compound Name: 5-Methylnicotinaldehyde

Cat. No.: B033942

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## Abstract

**5-Methylnicotinaldehyde**, a substituted pyridine derivative, presents a fascinating scaffold for chemical synthesis and drug development due to its multiple, electronically distinct reactive centers. This guide provides an in-depth analysis of the molecule's electronic architecture to predict and rationalize its chemical behavior. We will dissect the key sites for nucleophilic and electrophilic attack, the reactivity of the heterocyclic nitrogen, and the role of its substituents. This analysis is supported by mechanistic insights, validated experimental protocols, and computational predictions, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule.

## Molecular Architecture and Electronic Landscape

**5-Methylnicotinaldehyde** (IUPAC: 5-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde.<sup>[1]</sup> Its reactivity is not merely a sum of its parts (a pyridine ring, an aldehyde, and a methyl group) but a complex interplay of their electronic influences.

- **Pyridine Ring:** The core is an electron-deficient ( $\pi$ -deficient) aromatic system. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I), reducing the electron density of the ring carbons. This makes the pyridine ring less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution.<sup>[2]</sup>

- **Aldehyde Group (-CHO):** Positioned at C3, the aldehyde is a potent electron-withdrawing group through both induction (-I) and resonance (-M). It significantly enhances the electrophilicity of the carbonyl carbon and further deactivates the pyridine ring towards electrophiles.
- **Methyl Group (-CH<sub>3</sub>):** Located at C5, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It slightly counteracts the electron-withdrawing effects of the ring nitrogen and aldehyde, making C5 and its ortho/para positions (C4, C6) marginally more electron-rich than they would be otherwise.

This unique electronic arrangement creates a molecule with several distinct reactive sites, which we will explore in detail.

## Primary Reactive Site: The Electrophilic Carbonyl Carbon

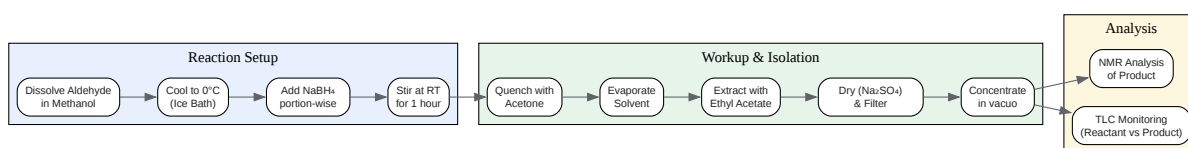
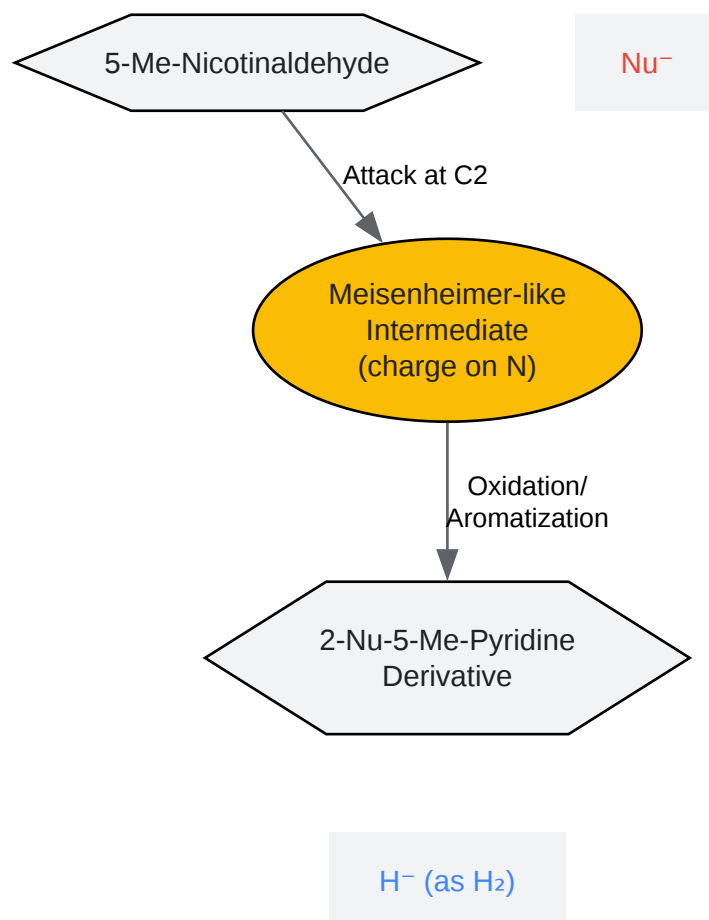
The most prominent reactive site on the **5-methylnicotinaldehyde** molecule is the carbonyl carbon of the aldehyde group. The strong dipole, resulting from the highly electronegative oxygen atom and the resonance-withdrawing effect of the pyridine ring, renders this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

### Key Reactions:

- **Nucleophilic Addition:** The foundational reaction at this site. It is the gateway to a vast array of derivatives.
  - **Reduction:** Hydride reagents (e.g., NaBH<sub>4</sub>, LiAlH<sub>4</sub>) will readily reduce the aldehyde to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol.
  - **Organometallic Addition:** Grignard reagents (R-MgBr) and organolithium compounds (R-Li) attack the carbonyl carbon to form secondary alcohols.
  - **Wittig Reaction:** Phosphonium ylides convert the aldehyde into an alkene.
  - **Cyanohydrin Formation:** Addition of cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin.

- Imine/Enamine Formation: Primary and secondary amines react to form imines (Schiff bases) and enamines, respectively.

## Diagram: General Mechanism of Nucleophilic Addition



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## References

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- 2. Pyridine - Wikipedia [en.wikipedia.org]
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